9-Bromo-1-nonene

Description

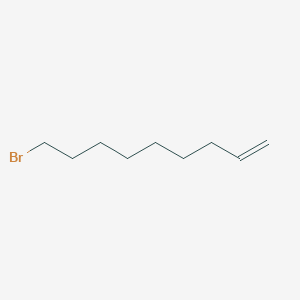

Structure

3D Structure

Properties

IUPAC Name |

9-bromonon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXPBVHYVAOUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452146 | |

| Record name | 9-Bromo-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89359-54-6 | |

| Record name | 9-Bromo-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-1-nonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Bromo-1-nonene chemical properties and structure

An In-Depth Technical Guide to 9-Bromo-1-nonene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 89359-54-6), a versatile bifunctional molecule essential for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, robust synthetic protocols, and key applications of this important building block.

Strategic Importance and Molecular Profile

This compound is a linear nine-carbon chain featuring two distinct and strategically important functional groups: a terminal alkene (vinyl group) and a primary alkyl bromide. This unique architecture allows for orthogonal chemical modifications, making it a highly valuable intermediate in multi-step syntheses. The terminal double bond is amenable to a wide range of transformations including polymerization, hydroboration, and palladium-catalyzed cross-coupling reactions, while the primary bromide serves as an excellent electrophilic site for nucleophilic substitutions and the formation of organometallic reagents.

Its utility is most pronounced in the synthesis of complex molecules where a long, flexible aliphatic chain is required, such as in the development of pharmaceuticals, agrochemicals, and specialized polymers.[1][2]

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. Key data are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 89359-54-6 | [3][4][5] |

| Molecular Formula | C₉H₁₇Br | [3][4] |

| Molecular Weight | 205.14 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 100-101 °C at 15 mmHg | [2][3][6] |

| Density | ~1.1 g/cm³ | [1][2] |

| Refractive Index | ~1.4675 - 1.472 | [1][3] |

| Flash Point | 90 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |

| SMILES | C=CCCCCCCCBr | [4] |

| InChIKey | RQXPBVHYVAOUBY-UHFFFAOYSA-N | [4] |

Spectroscopic Signatures (Typical):

-

¹H NMR: Key signals include multiplets around 5.8 ppm (internal vinyl proton), 5.0 ppm (terminal vinyl protons), and a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

-

¹³C NMR: Characteristic peaks appear around 139 ppm (internal vinyl carbon), 114 ppm (terminal vinyl carbon), and a peak near 34 ppm for the carbon bearing the bromine atom.[4]

-

IR Spectroscopy: Shows characteristic C=C stretching vibrations for the alkene (~1640 cm⁻¹) and C-H stretching of the vinyl group (~3075 cm⁻¹). A C-Br stretching band is also observable in the fingerprint region.[4]

Synthesis Protocol: From 8-Nonen-1-ol

A reliable and commonly cited method for the preparation of this compound is the bromination of the corresponding alcohol, 8-nonen-1-ol, using triphenylphosphine and bromine. This is a variation of the Appel reaction.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established literature procedures.[6][7]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile.

-

Formation of Brominating Agent: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt). Slowly add bromine (1.15 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of a phosphonium bromide salt may be observed. Stir the resulting mixture at this temperature for 30 minutes.

-

Causality Insight: Pre-mixing triphenylphosphine and bromine forms the dibromotriphenylphosphorane intermediate in situ. This is the active reagent that will convert the alcohol's hydroxyl group into an excellent leaving group, preventing side reactions associated with free HBr.

-

-

Addition of Substrate: In a separate flask, prepare a solution of 8-nonen-1-ol (1.0 equivalent) and pyridine (1.3 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the cold reaction mixture.

-

Causality Insight: Pyridine acts as a base to neutralize the HBr byproduct that is formed during the reaction, preventing it from reacting with the terminal alkene.

-

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the residue in a non-polar solvent like heptane or hexane. This will cause the triphenylphosphine oxide byproduct to precipitate.

-

Filter the mixture to remove the solid byproduct.

-

The filtrate, containing the desired product, is then concentrated and purified by silica gel column chromatography using heptane as the eluent.

-

For highest purity, a final vacuum distillation can be performed.[6][7]

-

Key Chemical Transformations

The true value of this compound lies in its ability to participate in a wide array of chemical reactions, enabling the construction of complex molecular frameworks.

A. Grignard Reagent Formation

The alkyl bromide can be readily converted into a Grignard reagent, a powerful carbon-based nucleophile.

Protocol:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound in an ethereal solvent (e.g., anhydrous THF or diethyl ether) dropwise. A crystal of iodine or sonication may be required for initiation.

-

The reaction is exothermic and, once initiated, should proceed smoothly to form 8-nonenylmagnesium bromide.

-

Expert Insight: This Grignard reagent is a key intermediate for introducing a nine-carbon chain with a terminal alkene onto electrophilic centers like aldehydes, ketones, esters, and epoxides.

B. Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The terminal alkene is an excellent substrate for palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, which forms a new carbon-carbon bond between the alkene and an aryl or vinyl halide.[8][9]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

This reaction is foundational in modern organic synthesis for creating substituted alkenes with high stereoselectivity.[8][10] The use of this compound in this context allows for the covalent attachment of its nine-carbon tether to aromatic systems.

Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it a crucial starting material or intermediate in several high-value applications.

-

Pharmaceutical Synthesis: It is a documented reactant in the synthesis of the breast cancer drug Fulvestrant (Faslodex) and has been cited as a precursor for the anti-cancer drug Dasatinib.[1][3][7] In these syntheses, the nonenyl chain is typically installed via nucleophilic substitution using the bromide, with the terminal alkene reserved for later-stage modifications or as part of the final pharmacophore.

-

Agrochemicals: The compound serves as a starting material for insecticides like cypermethrin, where the carbon backbone is incorporated into the final active molecule.[1]

-

Polymer Science: It is used to prepare polymerizable polysiloxanes with hydrophilic substituents.[2] The terminal alkene can undergo polymerization, while the bromide can be converted to other functional groups prior to or after polymerization, allowing for the creation of functionalized polymers.

-

Surfactants: The long alkyl chain makes it a suitable precursor for the synthesis of nonionic surfactants used in various industries.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is critical for laboratory safety.

Hazard Identification (GHS Classification)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][11][12]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][11][12]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4][11][13]

-

Physical Hazard: Combustible liquid

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][12]

-

Keep away from heat, sparks, and open flames.[14]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14]

-

For long-term stability, store under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3][6][15]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a quintessential example of a molecular "linchpin" in modern organic synthesis. Its structural simplicity belies a profound synthetic versatility, offering chemists two distinct reactive sites for sequential and controlled molecular construction. From life-saving pharmaceuticals to advanced functional materials, the applications of this compound underscore its importance. A thorough understanding of its properties, synthetic routes, and reaction chemistry, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [89359-54-6] | China Manufacturer [gmchemix.com]

- 3. Cas 89359-54-6,this compound | lookchem [lookchem.com]

- 4. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 89359-54-6 [amp.chemicalbook.com]

- 7. This compound | 89359-54-6 [chemicalbook.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound | 89359-54-6 [sigmaaldrich.com]

An In-depth Technical Guide to 9-Bromo-1-nonene (CAS No. 89359-54-6): A Bifunctional Building Block for Advanced Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core properties, synthesis, reactivity, and advanced applications of 9-Bromo-1-nonene, a versatile bifunctional molecule. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for its application in complex organic synthesis.

Introduction: The Strategic Value of this compound

This compound is an organic compound featuring a nine-carbon aliphatic chain functionalized with a terminal alkene at one end and a primary alkyl bromide at the other.[1] This unique structure provides two orthogonal reactive sites, making it an invaluable building block in organic chemistry. The terminal double bond is amenable to a wide range of addition and coupling reactions, while the bromo-alkane terminus is a classic electrophilic site for nucleophilic substitution and organometallic reagent formation. This dual reactivity allows for stepwise, selective modifications, positioning this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized long-chain molecules.[1][2]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound (C₉H₁₇Br).

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The properties of this compound are summarized below, providing essential data for experimental design and purification.

| Property | Value | Source(s) |

| CAS Number | 89359-54-6 | [2][3][4] |

| Molecular Formula | C₉H₁₇Br | [1][2][5] |

| Molecular Weight | 205.13 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 211-213 °C (at 760 mmHg); 100-101 °C (at 15 mmHg) | [1][6] |

| Melting Point | -54 °C | [1] |

| Density | ~1.087 g/cm³ | [1] |

| Refractive Index | ~1.472 | [1] |

| Flash Point | >100 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |

Safety and Handling

This compound is classified as an irritant. Proper handling procedures are mandatory to ensure laboratory safety.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][5][7]

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep away from oxidizing agents and sources of ignition.[2][6][8]

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A common laboratory-scale synthesis involves the bromination of 8-nonen-1-ol.

Authoritative Protocol: Bromination of 8-Nonen-1-ol

This method leverages the well-established Appel reaction conditions, using triphenylphosphine (PPh₃) and bromine (Br₂) to convert the primary alcohol into the corresponding alkyl bromide with high fidelity, preserving the terminal alkene.

Diagram 2: Synthesis of this compound from 8-Nonen-1-ol

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphenylphosphine (1.05 equivalents) and anhydrous acetonitrile.

-

Cooling : The reaction vessel is cooled to -10 °C using an appropriate cooling bath (e.g., ice/salt).

-

Causality: This low temperature is crucial to control the exothermic reaction between PPh₃ and Br₂ and to prevent side reactions.

-

-

Bromine Addition : Bromine (1.0 equivalent) is added dropwise to the stirred solution. The mixture is stirred at this temperature for 30 minutes, during which the dibromotriphenylphosphorane intermediate forms.[9]

-

Alcohol Addition : A solution of 8-nonen-1-ol (1.0 equivalent) in acetonitrile is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction Progression : After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : The reaction mixture is quenched by pouring it into ice-water and then transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or hexane.

-

Purification : The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively.

Reactions at the Alkyl Bromide Terminus

The C-Br bond is the primary site for nucleophilic attack and organometallic transformations.

A. Grignard Reagent Formation

One of the most powerful applications is the formation of the Grignard reagent, 9-nonenylmagnesium bromide. This converts the electrophilic carbon of the C-Br bond into a potent carbon-based nucleophile.[10][11][12]

-

Protocol : The reaction involves stirring magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) and adding this compound dropwise. A small crystal of iodine is often used to initiate the reaction.

-

Application : The resulting Grignard reagent readily adds to electrophiles such as aldehydes, ketones, esters, and CO₂, forming new C-C bonds and enabling significant molecular extension.[12][13]

Diagram 3: Grignard Reagent Formation and Reaction

Caption: Formation of a Grignard reagent and subsequent C-C bond formation.

B. Nucleophilic Substitution

The primary alkyl bromide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiolates, alkoxides), allowing for the introduction of the C9 alkenyl chain onto other molecules.

Reactions at the Alkene Terminus

The terminal double bond is a versatile handle for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials science.

A. The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the terminal alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[14][15] This reaction forms a new C-C bond at the alkene position, typically with high trans selectivity.[14]

-

Mechanism Overview : The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the this compound alkene, β-hydride elimination to release the substituted alkene product, and reductive elimination to regenerate the Pd(0) catalyst.[16][17]

Diagram 4: Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

B. The Suzuki-Miyaura Coupling

While the alkene itself is not a direct partner in the standard Suzuki reaction, the alkyl bromide terminus is an ideal electrophile. It readily couples with organoboron compounds (boronic acids or esters) using a palladium catalyst and a base.[18][19][20][21] This reaction is exceptionally robust and tolerant of many functional groups, making it a cornerstone of drug discovery for synthesizing biaryl and styrenyl compounds.

Applications in Drug Development & Advanced Materials

The unique bifunctional nature of this compound makes it a valuable component in several high-value applications.

Pharmaceutical Synthesis

This compound is a documented reactant in the synthesis of several important pharmaceuticals. Its long, flexible chain is often incorporated into drug scaffolds to modulate properties like lipophilicity, binding orientation, and metabolic stability.

-

Fulvestrant : This compound is used as a reactant in the synthesis of the breast cancer drug Fulvestrant (Faslodex), where the nonene chain is a key structural element.[6][9][22]

-

Dasatinib : It serves as a precursor in the synthesis of the anti-cancer drug Dasatinib, used to treat certain types of leukemia.[1]

Linker Technology in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[23] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[24][25] The linker's length, flexibility, and chemical nature are critical for the PROTAC's efficacy.[25][]

With its long alkyl chain and reactive termini, this compound represents an ideal scaffold for constructing these linkers. The alkyl bromide can be coupled to one ligand and the terminal alkene can be functionalized and attached to the second ligand, providing precise control over the distance and geometry required to form a productive ternary complex between the target protein and the E3 ligase.[24][25]

Diagram 5: Role of a Linker in a PROTAC Molecule

Caption: A PROTAC uses a linker to bring a target protein and an E3 ligase together.

Conclusion

This compound (CAS: 89359-54-6) is more than a simple alkyl halide; it is a strategic synthetic tool for researchers in organic chemistry and drug discovery. Its orthogonal reactive sites—the primary bromide and the terminal alkene—offer a versatile platform for constructing complex molecular architectures through well-controlled, sequential reactions. From its role in the synthesis of established pharmaceuticals to its potential as a core component in cutting-edge technologies like PROTACs, this compound provides a reliable and adaptable foundation for innovation. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 89359-54-6 this compound AKSci J98839 [aksci.com]

- 5. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 89359-54-6,this compound | lookchem [lookchem.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 89359-54-6 [chemicalbook.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Yoneda Labs [yonedalabs.com]

- 22. This compound CAS#: 89359-54-6 [amp.chemicalbook.com]

- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 25. The Essential Role of Linkers in PROTACs [axispharm.com]

An In-depth Technical Guide to the Synthesis of 9-Bromo-1-nonene from 8-nonen-1-ol

Introduction: The Strategic Importance of Bifunctional Molecules in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, molecules possessing orthogonal reactivity are of paramount importance. 9-Bromo-1-nonene stands as a prime exemplar of such a bifunctional scaffold.[1][2] Its structure, featuring a terminal alkene and a primary alkyl bromide, allows for selective and sequential chemical transformations. The alkene moiety is amenable to a wide array of reactions, including but not limited to, olefin metathesis, hydroboration-oxidation, and polymerization.[3] Concurrently, the alkyl bromide serves as a versatile handle for nucleophilic substitution or the formation of organometallic reagents.[3] This duality makes this compound a valuable intermediate in the synthesis of complex molecular architectures, from pharmacologically active agents to advanced polymers.[1][4] This guide provides a comprehensive technical overview of the reliable and efficient synthesis of this compound from the readily available starting material, 8-nonen-1-ol.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and characterization.

| Property | 8-nonen-1-ol | This compound |

| CAS Number | 13038-21-6[5] | 89359-54-6[2][6] |

| Molecular Formula | C₉H₁₈O[5] | C₉H₁₇Br[2][6] |

| Molecular Weight | 142.24 g/mol [5] | 205.13 g/mol [2][6] |

| Appearance | Colorless to pale yellow liquid | Pale yellow transparent liquid[6] |

| Boiling Point | Not readily available | 100-101 °C @ 15 mmHg[6] |

| Density | 0.85 g/cm³[7] | 1.120 g/mL[6] |

Synthetic Strategies: A Comparative Analysis

The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in organic synthesis. For a substrate like 8-nonen-1-ol, which contains an alkene, the chosen methodology must be mild enough to avoid unwanted side reactions with the double bond. Two principal strategies are presented here: the direct conversion via the Appel reaction and a two-step sequence involving tosylation followed by nucleophilic substitution.

Method 1: The Appel Reaction - A Direct and Efficient Conversion

The Appel reaction provides a robust and mild method for the direct conversion of primary alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[8][9] This reaction is particularly advantageous as it proceeds under neutral conditions, thus preserving the integrity of the terminal alkene in 8-nonen-1-ol.[9]

Causality Behind Experimental Choices: The driving force for the Appel reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[10] The reaction proceeds via an Sₙ2 mechanism for primary alcohols, ensuring a clean conversion without rearrangement of the carbon skeleton.[8] Carbon tetrabromide serves as the bromine source, and triphenylphosphine acts as an oxygen abstractor and a phosphonium salt precursor.[10] Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during workup. The reaction is typically initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature.[10]

Caption: Mechanism of the Appel Reaction.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-nonen-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add carbon tetrabromide (CBr₄, 1.2 eq). Then, add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide (TPPO). To remove the TPPO, add a non-polar solvent such as hexane or a mixture of hexane and diethyl ether to the residue. The TPPO will precipitate as a white solid.[1][11]

-

Filter the mixture, washing the solid TPPO with cold hexane.

-

Combine the filtrates and concentrate under reduced pressure.

-

For higher purity, the resulting oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

A significant challenge in the Appel reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[9] While precipitation from a non-polar solvent is often effective, alternative methods exist for more stubborn cases:

-

Complexation with Metal Salts: TPPO can be precipitated as an insoluble complex by the addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol.[1]

-

Chromatography: Flash column chromatography is a reliable method for separating the less polar product from the more polar TPPO.[11]

Method 2: Two-Step Synthesis via Tosylate Intermediate

An alternative strategy involves a two-step process: the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a bromide salt. This method offers excellent control and often results in very clean products.

Causality Behind Experimental Choices: The hydroxyl group of an alcohol is a poor leaving group. By converting it to a tosylate, it becomes an excellent leaving group, readily displaced by a nucleophile.[10] This is because the tosylate anion is a very stable, resonance-stabilized species. Pyridine or another amine base is used to neutralize the HCl generated during the tosylation reaction. The subsequent Sₙ2 reaction with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar apathetic solvent like acetone or DMF, proceeds efficiently to yield the desired alkyl bromide.

Caption: Two-step synthesis of this compound.

Part A: Synthesis of 8-nonen-1-yl tosylate

-

Reaction Setup: In a round-bottom flask, dissolve 8-nonen-1-ol (1.0 eq) in anhydrous pyridine or dichloromethane with triethylamine (1.5 eq).

-

Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of cold water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 8-nonen-1-yl tosylate in acetone or DMF.

-

Reagent Addition: Add lithium bromide (LiBr, 1.5 eq) to the solution.

-

Reaction Progression: Heat the reaction mixture to reflux and stir for several hours until the starting tosylate is consumed (monitor by TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Conclusion: A Versatile Synthesis for a Key Building Block

The synthesis of this compound from 8-nonen-1-ol is a critical transformation for accessing a valuable bifunctional building block. Both the Appel reaction and the two-step tosylation/bromination sequence offer reliable and efficient routes. The choice between these methods will often depend on the specific requirements of the synthesis, available reagents, and the desired scale of the reaction. The Appel reaction offers a more direct, one-pot conversion, while the two-step method can provide higher purity with potentially easier purification. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will ensure a successful synthesis of this versatile intermediate, paving the way for its application in the development of novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS 13038-21-6: 8-Nonen-1-ol | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Appel Reaction [organic-chemistry.org]

- 8. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]

Spectroscopic data (NMR, IR) of 9-Bromo-1-nonene

An In-depth Technical Guide to the Spectroscopic Data of 9-Bromo-1-nonene

Introduction

This compound is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, agrochemical development, and the pharmaceutical industry, where it can be used to introduce a nine-carbon chain via either nucleophilic substitution at the bromine-bearing carbon or additions across the double bond.[1][2] The precise characterization of such molecules is paramount to ensure reaction success, final product purity, and batch-to-batch consistency.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous structural elucidation and quality control of organic compounds.[3][4][5] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.[3] This guide offers a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, providing researchers and drug development professionals with the foundational knowledge for its accurate identification.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₉H₁₇Br) contains two electronically distinct regions: the electron-rich carbon-carbon double bond (C1-C2) and the electrophilic carbon atom bonded to the electronegative bromine atom (C9).[1][6][7][8] This duality dictates its reactivity and is clearly reflected in its spectroscopic signatures. The long, flexible methylene chain (C3-C8) acts as a spacer between these two functional groups.

For clarity in the following spectral analysis, the carbon atoms are numbered sequentially starting from the alkene.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule. Key parameters include the chemical shift (δ), which indicates the proton's shielding; integration, which reveals the relative number of protons generating a signal; and the splitting pattern (multiplicity), which describes the number of neighboring protons.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged to achieve an adequate signal-to-noise ratio.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals for the vinyl protons, the aliphatic chain protons, and the protons adjacent to the bromine atom.

| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| H-1 (CH₂) | 4.90 - 5.05 | ddt | 2H | Protons on a terminal sp² carbon are deshielded. They are split by the H-2 proton (trans and cis coupling) and the two H-3 protons (allylic coupling). |

| H-2 (CH) | 5.75 - 5.85 | ddt | 1H | The single vinyl proton is the most deshielded due to its position on the double bond. It is split by the two H-1 protons (geminal, cis, and trans) and the two H-3 protons. |

| H-3 (CH₂) | ~2.05 | q | 2H | Allylic protons are slightly deshielded. They are split by the H-2 proton and the H-4 protons, appearing as a quartet or more complex multiplet. |

| H-9 (CH₂) | ~3.40 | t | 2H | Protons on the carbon adjacent to the electronegative bromine atom are significantly deshielded. They are split into a triplet by the two neighboring H-8 protons. |

| H-4 to H-8 (CH₂) | 1.25 - 1.85 | m | 10H | The methylene protons of the long alkyl chain are shielded and have similar electronic environments, resulting in a complex, overlapping multiplet in this region. |

Note: Estimated chemical shifts are based on standard values for similar functional groups.

Caption: Key ¹H-¹H coupling relationships in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.[4] Standard spectra are broadband proton-decoupled, meaning each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz on a 300 MHz instrument). Due to the low natural abundance of ¹³C, a greater number of scans (hundreds to thousands) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

¹³C NMR Data Interpretation

The spectrum shows two downfield signals for the sp² carbons, one signal for the carbon attached to bromine, and a series of upfield signals for the sp³ carbons of the alkyl chain.[6][9]

| Carbon Assignment | Chemical Shift (δ, ppm) (Typical) | Rationale for Chemical Shift |

| C-1 (CH₂) | ~114.1 | Shielded sp² carbon of the terminal alkene. |

| C-2 (CH) | ~139.1 | Deshielded sp² carbon of the internal alkene position. |

| C-9 (CH₂) | ~34.0 | Carbon atom bonded to the electronegative bromine is deshielded relative to other sp³ carbons. |

| C-8 (CH₂) | ~32.8 | Beta-effect of the bromine atom causes a slight deshielding. |

| C-3 (CH₂) | ~33.8 | Allylic carbon is slightly deshielded. |

| C-4, C-5, C-6, C-7 | 28.1 - 29.1 | The remaining sp³ carbons in the alkyl chain have similar chemical environments and appear in a narrow upfield range. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]

Experimental Protocol: IR Spectrum Acquisition

-

Technique: For a liquid sample like this compound, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is ideal. This requires only a single drop of the neat liquid placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[6]

IR Data Interpretation

The IR spectrum of this compound is dominated by absorptions from the alkene and alkane C-H bonds, the C=C double bond, and the C-Br bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3075 | =C-H Stretch | Alkene | Medium |

| 2925, 2855 | -C-H Stretch | Alkane (CH₂) | Strong |

| ~1640 | C=C Stretch | Alkene | Medium |

| ~1465 | -CH₂- Bend (Scissoring) | Alkane | Medium |

| ~990, ~910 | =C-H Bend (Out-of-plane) | Alkene (monosubstituted) | Strong |

| ~640-550 | C-Br Stretch | Alkyl Bromide | Medium-Strong |

The presence of strong bands at ~3075, ~1640, and ~910 cm⁻¹ is definitive proof of the terminal alkene group. The strong absorptions just below 3000 cm⁻¹ confirm the saturated alkyl chain, and the band in the low-frequency fingerprint region (below 700 cm⁻¹) is characteristic of the carbon-bromine bond.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, distinguishing the vinyl, allylic, aliphatic, and bromine-adjacent protons and carbons based on their distinct chemical shifts and coupling patterns. The IR spectrum rapidly confirms the presence of the key alkene and alkyl bromide functional groups. This comprehensive dataset serves as a crucial reference for scientists in synthesis, quality assurance, and drug development, ensuring the identity and purity of this versatile chemical intermediate.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound [89359-54-6] | China Manufacturer [gmchemix.com]

- 3. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. azolifesciences.com [azolifesciences.com]

- 6. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Haloalkane - Wikipedia [en.wikipedia.org]

- 9. This compound(89359-54-6)FT-IR [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 9-Bromo-1-nonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-1-nonene is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block in the construction of more complex chemical architectures. Its utility spans various fields, including the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its fundamental physical properties, namely its boiling point and density, is paramount for its effective handling, purification, and application in synthetic protocols. This guide provides a detailed examination of these properties, underpinned by experimental methodologies and theoretical considerations, to empower researchers in their scientific endeavors.

Core Physical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure, which features a nine-carbon aliphatic chain, a terminal double bond, and a bromine atom at the opposing end. These features give rise to a specific set of intermolecular forces that govern its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 100-101 °C | at 15 mmHg[1][2][3][4] |

| Density | ~1.1034 - 1.120 g/mL | at 20 °C (estimate)[1][3] |

Molecular Structure and its Influence on Physical Properties

The interplay between the different functional groups within the this compound molecule dictates its physical behavior. The long alkyl chain contributes to van der Waals forces, while the bromine atom introduces a significant dipole moment, leading to dipole-dipole interactions. The terminal alkene is less polar but contributes to the overall size and shape of the molecule.

References

- 1. This compound | 89359-54-6 [chemicalbook.com]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound [89359-54-6] | China Manufacturer [gmchemix.com]

- 4. 89359-54-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Key reactions involving 9-Bromo-1-nonene

An In-Depth Technical Guide to the Key Reactions of 9-Bromo-1-nonene

Abstract

As a bifunctional molecule, this compound serves as a versatile and strategic building block in modern organic synthesis. Possessing both a primary alkyl bromide and a terminal alkene, it offers orthogonal reactivity that can be selectively addressed to construct complex molecular architectures. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core reactions involving this compound. We will delve into the mechanistic underpinnings and practical execution of Grignard reagent formation, nucleophilic substitutions, and a suite of palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, reactions leveraging the terminal olefin, such as cross-metathesis, will be discussed. Each section is designed to move beyond simple protocols, offering insights into the causality of experimental choices to ensure reproducibility and successful application.

Introduction: The Strategic Value of this compound

This compound (CAS: 89359-54-6) is a colorless to pale yellow liquid characterized by a nine-carbon chain with a bromine atom at the C9 position and a double bond between C1 and C2.[1][2] This unique arrangement of functional groups—a reactive alkyl halide and a terminal alkene—makes it a highly valuable intermediate for synthesizing a wide array of organic compounds, from pharmaceuticals to functionalized polymers.[1][2][3]

The primary alkyl bromide is amenable to classic nucleophilic substitution and organometallic reagent formation, while the terminal alkene provides a handle for transformations such as palladium-catalyzed couplings and olefin metathesis.[3] This dual reactivity allows for sequential, selective modifications, enabling the construction of long-chain, functionalized molecules that are central to various fields. Notably, it is a key reactant in the synthesis of the breast cancer drug Fulvestrant and is frequently employed in the synthesis of insect pheromones, which are crucial for developing environmentally benign pest management tools.[1][4]

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Reference |

| CAS Number | 89359-54-6 | [5][6] |

| Molecular Formula | C₉H₁₇Br | [1][5][6] |

| Molecular Weight | 205.13 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 100-101 °C / 15 mmHg | [1][2] |

| IUPAC Name | 9-bromonon-1-ene | [5] |

Core Reactions at the Carbon-Bromine Bond

The primary alkyl bromide is the more traditionally reactive site under many conditions, serving as a potent electrophile or a precursor to a powerful nucleophile.

Grignard Reagent Formation and Application

The conversion of this compound into its corresponding Grignard reagent, non-8-en-1-ylmagnesium bromide, transforms the electrophilic C9 carbon into a potent, nucleophilic carbanion.[7][8] This is one of the most fundamental and powerful transformations for carbon-carbon bond formation.

Causality of Experimental Design: The formation of a Grignard reagent is highly sensitive to moisture and protic solvents.[8] The carbon-magnesium bond is highly polarized and will readily react with any available proton source (like water or alcohols) to quench the reagent, forming non-1-ene and rendering it useless for subsequent C-C bond formation.[7][9][10] Therefore, the use of anhydrous ethereal solvents (like diethyl ether or THF) is critical; the ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[8] Initiation of the reaction can be sluggish due to a passivating oxide layer on the magnesium metal; a small crystal of iodine is often used to activate the surface.[8]

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Formation of Non-8-en-1-ylmagnesium Bromide

-

Preparation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents).[8] The system is purged with dry nitrogen.

-

Solvent Addition: Anhydrous diethyl ether or THF is added to the flask to cover the magnesium.[8] A small crystal of iodine is added to initiate the reaction.

-

Initiation: A small portion of a solution of this compound (1.0 equivalent) in anhydrous ether is added from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, the mixture is stirred and may be gently heated for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent and should be used immediately.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pillars of modern synthesis, and the alkyl bromide of this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12][13] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Insight: The catalytic cycle involves three key steps:[11][13]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[11][13]

-

Transmetalation: The organic group from the activated boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[11][12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[11][14]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Setup: A flask is charged with phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).[11]

-

Degassing: The flask is sealed and purged with an inert gas (e.g., argon) for 15-20 minutes.

-

Solvent and Reactant Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added, followed by this compound (1.0 eq).[11]

-

Reaction: The resulting solution is heated, typically to 80-100 °C, and stirred for several hours until completion, as monitored by TLC or GC-MS.[11]

-

Workup: After cooling, water is added, and the mixture is extracted with an organic solvent (e.g., EtOAc). The organic phase is dried and concentrated to yield the crude product, which is then purified by column chromatography.[11]

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond via the reaction of a vinyl or aryl halide with a terminal alkyne.[15] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.[16]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to this compound.[17]

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[17] This species then undergoes transmetalation with the Pd(II) complex. The final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.[17]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or an amine base (e.g., diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper co-catalyst (CuI, 0.025 eq).[17]

-

Reactant Addition: The terminal alkyne (e.g., phenylacetylene, 1.1 eq) is added.[17]

-

Reaction: The mixture is stirred at room temperature for several hours. The reaction is often run under an inert atmosphere.[17]

-

Workup: The reaction is diluted with an ether and filtered through celite to remove catalyst residues. The filtrate is washed with aqueous solutions (e.g., NH₄Cl, NaHCO₃), dried, and concentrated.[17] The product is purified by flash chromatography.

Core Reactions at the Carbon-Carbon Double Bond

The terminal alkene of this compound provides a second site of reactivity, which is central to palladium-catalyzed reactions like the Heck coupling and olefin metathesis.

Heck-Mizoroki Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[18][19] In this context, this compound can act as the alkene partner, reacting with an aryl or vinyl halide.

Mechanistic Insight: The accepted mechanism involves several steps:[20][21]

-

Oxidative Addition: Pd(0) inserts into the aryl/vinyl halide bond.

-

Migratory Insertion (Syn-Addition): The alkene (this compound) coordinates to the Pd(II) complex, followed by insertion into the palladium-aryl/vinyl bond.[20]

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species.[20][21]

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[20]

Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Olefin Cross-Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes (e.g., Grubbs' catalysts). Cross-metathesis between this compound and another terminal olefin is a highly effective strategy for chain elongation and the synthesis of insect pheromones.[22] For instance, the Z-selective cross-metathesis has been used to synthesize various lepidopteran female sex pheromones.[22]

Causality of Experimental Design: The choice of catalyst is paramount in olefin metathesis as it dictates the efficiency and stereoselectivity (E/Z ratio) of the newly formed double bond. Modern ruthenium-based catalysts offer high functional group tolerance, allowing the reaction to proceed without affecting the alkyl bromide moiety.[22] The reaction is typically driven to completion by using one olefin partner in excess or by removing a volatile byproduct (e.g., ethylene).

Summary and Outlook

This compound stands out as a strategic linchpin in synthetic chemistry. Its bifunctional nature permits a diverse range of high-yield transformations at two distinct, electronically different sites. The reactions detailed in this guide—from the fundamental Grignard reaction to sophisticated, palladium-catalyzed cross-couplings and olefin metathesis—highlight its utility in building molecular complexity. For researchers in drug discovery and materials science, mastering the chemistry of this versatile building block opens a direct and efficient path to novel long-chain compounds, complex natural products, and functionalized polymers.

References

- 1. Cas 89359-54-6,this compound | lookchem [lookchem.com]

- 2. This compound [89359-54-6] | China Manufacturer [gmchemix.com]

- 3. This compound [myskinrecipes.com]

- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Chemical Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. Heck Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Terminal Alkene in 9-Bromo-1-nonene

Introduction

9-Bromo-1-nonene is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it a valuable building block in organic synthesis, allowing for selective transformations at either the carbon-carbon double bond or the carbon-bromine bond. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and polymers. This guide provides an in-depth exploration of the reactivity of the terminal alkene in this compound, offering insights into the mechanistic principles and practical applications of its key reactions.

The presence of the bromine atom on the opposite end of the carbon chain from the double bond generally has a minimal electronic effect on the reactivity of the alkene. However, its presence is a crucial consideration for the overall synthetic strategy, as it allows for subsequent modifications after the alkene has been functionalized. This guide will focus

An In-Depth Technical Guide to the Applications of 9-Bromo-1-nonene: A Versatile Bifunctional Building Block

Foreword: Unlocking the Potential of a C9 Workhorse

In the landscape of modern organic synthesis and materials science, the strategic choice of building blocks is paramount to innovation. Among the myriad of available reagents, 9-Bromo-1-nonene emerges as a uniquely versatile C9 synthon, distinguished by its orthogonal reactive handles: a terminal alkene and a primary alkyl bromide. This bifunctionality opens a gateway to a diverse array of chemical transformations, allowing for its incorporation into complex molecular architectures and functional materials. This guide provides an in-depth exploration of the core applications of this compound, offering not just a catalogue of its uses, but a deeper understanding of the chemical principles that underpin its utility. We will delve into its pivotal role in the synthesis of pharmaceuticals, its application in advanced polymerization techniques, and its potential in the burgeoning field of self-assembled monolayers and targeted protein degradation. It is our hope that this comprehensive overview will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this remarkable molecule.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with the molecular formula C₉H₁₇Br. Its structure features a nine-carbon chain with a terminal double bond and a bromine atom at the opposite end, providing two distinct points for chemical modification.

| Property | Value |

| Molecular Formula | C₉H₁₇Br |

| Molecular Weight | 205.14 g/mol |

| Boiling Point | 100-101 °C at 15 mmHg |

| Density | ~1.103 g/cm³ |

| CAS Number | 89359-54-6 |

This data is compiled from various chemical suppliers and databases.

The synthesis of this compound is most commonly achieved from 8-nonen-1-ol. A standard laboratory procedure involves the Appel reaction, where the alcohol is treated with a source of bromine, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of triphenylphosphine (PPh₃).

Figure 1: General synthesis of this compound from 8-nonen-1-ol.

Core Applications in Organic Synthesis

The true value of this compound lies in its ability to participate in a wide range of organic reactions, making it a cornerstone in the synthesis of complex molecules.

Synthesis of Fulvestrant: A Case Study in Drug Development

A prominent application of this compound is in the synthesis of Fulvestrant, a crucial drug in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] In this synthesis, this compound serves as the precursor to the C9 alkyl side chain that is a defining feature of the Fulvestrant molecule.

The synthetic strategy typically involves the conversion of this compound into an organometallic reagent, such as a Grignard reagent or a zirconocene derivative.[2][3] This nucleophilic species then undergoes a 1,6-conjugate addition to a steroidal dienone, a key carbon-carbon bond-forming step that introduces the nine-carbon side chain.[2]

Figure 2: Key steps in Fulvestrant synthesis involving this compound.

Experimental Protocol: Grignard Reagent Formation and Conjugate Addition (Illustrative)

-

Grignard Reagent Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of this compound in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, often with gentle heating or a crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent, 8-nonenylmagnesium bromide, is used in the subsequent step.

-

Copper-Catalyzed Conjugate Addition: In a separate flask, the steroidal dienone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A catalytic amount of a copper(I) salt, such as copper(I) iodide or cyanide, is added. The prepared Grignard reagent is then added slowly to the reaction mixture. The reaction is stirred at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The desired 1,6-adduct is then isolated and purified.[4]

Cross-Coupling Reactions: Building Molecular Complexity

The terminal alkene and the alkyl bromide moieties of this compound can be independently utilized in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to construct more complex carbon skeletons.

-

Suzuki Coupling: The alkyl bromide can participate in Suzuki coupling with organoboron compounds, although this is less common for sp³-hybridized carbons without activating groups. More strategically, the terminal alkene can undergo hydroboration to form a terminal organoborane, which can then be coupled with aryl or vinyl halides.[5][6]

-

Heck Reaction: The terminal alkene is an excellent substrate for Heck coupling with aryl or vinyl halides, leading to the formation of substituted alkenes.[7][8][9] This reaction allows for the direct arylation or vinylation of the nonene chain.

Figure 3: Cross-coupling strategies utilizing this compound.

Applications in Polymer Science

The bifunctional nature of this compound makes it a valuable tool in polymer chemistry, enabling the synthesis of functional polymers and complex macromolecular architectures.

Post-Polymerization Modification

Polymers containing pendant bromoalkyl groups can be synthesized and subsequently functionalized by nucleophilic substitution of the bromide.[10][11][12][13][14][15] This allows for the introduction of a wide variety of functional groups onto a pre-formed polymer backbone. This compound can be used to create monomers for this purpose or can be directly grafted onto existing polymer chains.

Initiator for Controlled Radical Polymerization

The alkyl bromide functionality can be transformed into an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).[16][17][18][] For example, esterification of the corresponding alcohol (derived from this compound via hydrolysis of the Grignard reagent) with 2-bromoisobutyryl bromide would yield a bifunctional ATRP initiator, capable of initiating polymerization from one end while retaining the terminal alkene for further modification.

Experimental Protocol: Synthesis of an ATRP Initiator from this compound (Conceptual)

-

Hydrolysis of Grignard Reagent: The Grignard reagent of this compound is carefully quenched with water to yield 1-nonene.

-

Hydroboration-Oxidation: 1-nonene is subjected to hydroboration-oxidation to produce 9-nonen-1-ol.

-

Esterification: 9-nonen-1-ol is then reacted with an excess of 2-bromoisobutyryl bromide in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature. The product, 9-nonenyl 2-bromo-2-methylpropanoate, is a bifunctional molecule that can serve as an ATRP initiator.

Monomer for Ring-Opening Metathesis Polymerization (ROMP)

This compound can be used to functionalize strained cyclic monomers, such as norbornene derivatives, for use in ROMP.[20][21][22][23] The resulting polymers possess pendant nonenyl chains, which can be further modified via the terminal alkene or the bromide.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. [PDF] Novel approaches for the rational design of PROTAC linkers | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]

- 17. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 18. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Formation of 9-Bromo-1-nonene Grignard Reagent

Introduction: The Synthetic Utility of the 9-Nonenyl Magnesium Bromide

The Grignard reagent derived from 9-bromo-1-nonene, 9-nonenyl magnesium bromide, is a powerful intermediate in organic synthesis. It provides a nucleophilic nine-carbon chain featuring a terminal alkene, making it an invaluable tool for the construction of complex molecules, including natural products, polymers, and specialized long-chain functionalized compounds. The carbon-magnesium bond is highly polarized, rendering the terminal carbon atom strongly nucleophilic and basic, capable of forming new carbon-carbon bonds by reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and epoxides.[1][2][3][4]

However, the successful formation of this reagent is not trivial and requires meticulous attention to experimental detail. The process is highly sensitive to atmospheric moisture and oxygen, and the reaction's initiation can be sluggish, followed by a highly exothermic propagation phase.[5][6][7] This guide provides a robust protocol grounded in established chemical principles, explaining the causality behind each step to ensure reliable and safe synthesis for researchers in discovery and development settings.

Foundational Principles: Mechanism and Critical Parameters

Reaction Mechanism

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond.[8] The mechanism, while complex, is understood to involve radical intermediates initiated by a single-electron transfer (SET) from the surface of the magnesium metal to the alkyl halide.[9][10]

Key Mechanistic Steps:

-

Single-Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the C-Br bond of this compound, leading to the formation of a radical anion.

-

Fragmentation: The radical anion fragments to form an alkyl radical (R•) and a bromide anion (Br⁻).

-

Recombination: The highly reactive alkyl radical rapidly combines with a magnesium radical cation (Mg⁺•) on the metal surface to form the final organomagnesium compound, RMgBr.

Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential. They do not possess acidic protons that would quench the Grignard reagent, and their lone pair electrons on oxygen coordinate to the magnesium center, stabilizing the reagent in solution.[1][9][11] This solvation is crucial for both the formation and the subsequent reactivity of the Grignard reagent.

Critical Experimental Parameters

Successful Grignard reagent formation is contingent on rigorous control over the following parameters:

-

Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly destroyed by protic sources, most notably water.[7][12][13] All glassware must be scrupulously dried (flame- or oven-drying is standard practice), and solvents must be anhydrous. The presence of even trace amounts of moisture will prevent the reaction from initiating or lower the final yield.

-

Magnesium Activation: A passivating layer of magnesium oxide (MgO) coats the surface of magnesium turnings, preventing reaction with the alkyl halide.[8][14][15] This layer must be disrupted to expose the reactive metal surface. Several activation methods exist, including mechanical crushing, sonication, or the use of chemical activators like iodine or 1,2-dibromoethane.[14][16][17] Iodine works by reacting with a small amount of magnesium to form MgI₂, which helps to chemically clean the surface. 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, providing a visual cue (bubbling) that the magnesium is active.[14][18]

-

Solvent Choice: Both diethyl ether and THF are commonly used. THF is often preferred due to its higher boiling point (66 °C vs. 34.6 °C for Et₂O), which allows for better temperature control and can facilitate the reaction of less reactive halides.[1][5] For aryl and vinyl halides, THF is generally the more appropriate solvent.[1]

-

Inert Atmosphere: To prevent oxidation of the magnesium surface and reaction with the Grignard reagent itself, the entire procedure must be conducted under an inert atmosphere, typically dry nitrogen or argon.[5][14]

-

Temperature Control: The formation of Grignard reagents is highly exothermic.[6][12][19] While gentle heating may be required for initiation, the reaction must be cooled once it begins to prevent the solvent from boiling too vigorously and to minimize side reactions, such as Wurtz coupling. An ice-water bath should always be on hand.[12]

Experimental Protocol: Synthesis of 9-Nonenyl Magnesium Bromide

This protocol details the formation of the Grignard reagent on a laboratory scale.

Materials & Equipment

| Reagents & Materials | Equipment |

| This compound (≥97%, anhydrous) | Three-neck round-bottom flask (e.g., 250 mL) |

| Magnesium turnings | Reflux condenser |

| Anhydrous Tetrahydrofuran (THF) | Pressure-equalizing dropping funnel |

| Iodine (crystal) | Magnetic stirrer and stir bar |

| Nitrogen or Argon gas supply | Schlenk line or inert gas manifold |

| Ice-water bath | Syringes and needles |

| Heating mantle or heat gun |

Glassware Preparation

CRITICAL: All glassware (flask, condenser, dropping funnel, stir bar) must be completely free of water.

-

Clean and rinse all glassware with acetone.

-

Dry in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

-

Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

Step-by-Step Synthesis Procedure

-

Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Ensure all joints are well-sealed. Maintain a gentle positive pressure of inert gas throughout the procedure.

-